4-(oxolan-2-yl)butanoic acid
Description
4-(Oxolan-2-yl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone (four-carbon chain terminating in a carboxyl group) with an oxolan-2-yl substituent at the fourth carbon. The oxolan (tetrahydrofuran, THF) ring is a saturated five-membered heterocycle containing one oxygen atom.
Properties
CAS No. |
90370-93-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxolan-2-yl)butanoic acid can be achieved through several methods. One notable method involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields for a wide range of substrates. The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-assisted aldol-condensation method suggests potential for industrial application. The use of accessible starting materials and relatively simple procedures makes this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Oxolan-2-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be facilitated by reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromophthalimide yields corresponding carboxylic acids .
Scientific Research Applications
4-(Oxolan-2-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It serves as a versatile intermediate for further derivatization in organic synthesis.
Biology: The compound’s derivatives have shown biological activity, making it useful in drug discovery and development.
Industry: Its high reactivity and unique structure make it valuable in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which 4-(oxolan-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, with the enol form being the reactive species . This interaction leads to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(oxolan-2-yl)butanoic acid?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation followed by hydrolysis and decarboxylation. For example, 2-fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) are prepared by reacting aldehydes with active methylene compounds (e.g., ethyl acetoacetate) under basic conditions, followed by acid hydrolysis . Alternatively, Michael-type additions (e.g., thioglycolic acid to α,β-unsaturated ketones) can generate structurally related butanoic acid derivatives, which may be adapted by modifying the aryl or heterocyclic substituents .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the oxolane ring (δ ~1.8–2.5 ppm for methylene protons) and carboxylic acid group (δ ~12 ppm for COOH).
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and O-H (2500–3300 cm) provide functional group validation.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding reactivity .
Q. What are the key reactive sites in this compound for derivatization?
- Methodological Answer :
- Carboxylic Acid Group : Enables esterification, amidation, or reduction to alcohols.
- Oxolane Ring : Oxygen atoms participate in hydrogen bonding, while the ring’s strain allows for nucleophilic substitution or ring-opening reactions under acidic/basic conditions.
- Substituent Effects : Electron-withdrawing/donating groups on the oxolane ring (e.g., fluorine in fluorophenyl analogs) modulate reactivity and biological activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under green chemistry principles?
- Methodological Answer :
- Solvent Selection : Replace traditional solvents (e.g., DMF) with biodegradable options (e.g., cyclopentyl methyl ether).
- Catalysis : Use immobilized enzymes or Lewis acid catalysts (e.g., ZnCl) to reduce reaction steps.
- Process Optimization : Apply Design of Experiments (DoE) to identify critical parameters (temperature, pH, stoichiometry).
- Flow Chemistry : Continuous flow reactors minimize waste and improve reproducibility, as seen in industrial-scale syntheses of related compounds .
Q. How to address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for H NMR chemical shifts).
- Isotopic Labeling : Use C-labeled precursors to track carbon connectivity.
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) that obscure peak splitting .
Q. What in vitro assays are suitable for studying the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase using fluorogenic substrates (e.g., monitoring NADPH depletion).
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria.
- Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
Q. What computational methods are effective for mechanistic studies of this compound’s reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and activation energies for ring-opening or substitution reactions.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking Studies : Predict binding affinities with biological targets (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .
Q. How to synthesize derivatives of this compound with modified oxolane rings?
- Methodological Answer :
- Ring Expansion/Contraction : React with Grignard reagents or alkyl halides to form 5- or 7-membered rings.
- Functionalization : Introduce substituents (e.g., halogens, amines) via electrophilic aromatic substitution or nucleophilic addition .
- Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the oxolane ring .
Q. How to evaluate the hydrolytic stability of this compound in physiological buffers?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via HPLC/LC-MS in buffers (pH 4–8) at 37°C.
- Isotope Effects : Use O-labeled water to track hydrolysis mechanisms.
- Stabilization Strategies : Formulate with cyclodextrins or nanoparticles to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
